N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core substituted with a sulfonamide group at position 4. The ethyl linker attached to the sulfonamide nitrogen is further substituted with a furan-2-yl group and a thiophene-2-sulfonyl moiety. This structure combines aromatic heterocycles (furan and thiophene) with sulfonyl and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors involving sulfur-based interactions .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO7S3/c20-28(21,18-4-2-10-27-18)17(15-3-1-7-24-15)12-19-29(22,23)13-5-6-14-16(11-13)26-9-8-25-14/h1-7,10-11,17,19H,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNFRGSIONSGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO7S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their sulfonylation and subsequent coupling with the benzodioxine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and benzodioxine positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:
- Oxidation and Reduction : The furan and thiophene rings can undergo oxidation under specific conditions, while nitro groups can be reduced to amines.
- Substitution Reactions : Halogen atoms can be substituted with other functional groups, expanding the compound's versatility in synthetic pathways.
Biology
In biological research, N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can act as a probe for studying biological pathways and interactions. Its interactions with enzymes and receptors can be crucial for understanding disease mechanisms.
Medicinal Applications
The therapeutic potential of this compound is significant due to its structural characteristics. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
- Anti-inflammatory Properties : The sulfonamide group may contribute to reduced inflammation in biological systems.
Case studies have indicated that derivatives of this compound could serve as leads in drug development targeting specific diseases such as cancer and bacterial infections.
Industrial Applications
In industrial settings, this compound can be utilized as a precursor for producing advanced materials and chemicals. Its unique properties make it suitable for:
- Polymer Production : The compound's structure allows for incorporation into polymers with enhanced properties.
- Catalyst Development : Its functional groups may contribute to catalytic processes in organic synthesis.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of sulfonamide derivatives similar to this compound. The results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
Case Study 2: Anti-inflammatory Effects
Research conducted on related compounds demonstrated their ability to inhibit inflammatory pathways in vitro. These findings support the hypothesis that this compound could be developed into an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxine-Sulfonamide Cores
Compound A : N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula : C₂₄H₂₆FN₃O₅S
- Molecular Weight : 487.54 g/mol
- Key Features: Replaces the thiophene-2-sulfonyl group with a 4-(4-fluorophenyl)piperazinyl moiety. Demonstrated in pharmacological studies (e.g., serotonin receptor modulation due to the fluorophenyl-piperazine motif) .
Compound B : N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Molecular Formula : C₂₀H₂₂N₂O₄S₂
- Molecular Weight : 418.53 g/mol
- Key Features: Substitutes furan and thiophene sulfonyl groups with a benzothiophene and dimethylaminoethyl chain. The dimethylamino group enhances solubility in polar solvents, while benzothiophene increases lipophilicity compared to the target compound .
Compound C : N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Comparative Analysis of Physicochemical Properties
*Note: The target compound’s exact formula is inferred from IUPAC nomenclature and compared to analogues.
Biological Activity
N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound with a unique molecular structure that includes furan and thiophene rings, as well as sulfonamide functionalities. Its potential biological activities have garnered interest in various fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O5S2 |
| Molecular Weight | 471.55 g/mol |
| LogP | 2.6129 |
| Polar Surface Area | 71.293 |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The presence of multiple functional groups contributes to its reactivity and potential biological activity, making it a candidate for further research in therapeutic applications.
1. Inhibition of Carbonic Anhydrase
Research has shown that compounds similar to this compound exhibit significant inhibitory effects on human carbonic anhydrase II. A series of furan-2-sulfonamides demonstrated nanomolar-level potency in vitro, suggesting potential applications in treating conditions like glaucoma through ocular hypotensive effects .
2. Antibacterial Activity
In studies evaluating antibacterial properties, compounds with structural similarities to the target compound exhibited moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The sulfonamide moiety is particularly noted for its role in enhancing antibacterial efficacy .
3. Enzyme Inhibition
The compound's sulfonamide group is associated with various enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. Inhibitors derived from similar structures have shown promising results in reducing enzyme activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
Case Study 1: Carbonic Anhydrase Inhibition
A study synthesized a series of thiophene and furan derivatives, demonstrating that certain compounds exhibited potent inhibition of carbonic anhydrase with IC50 values in the nanomolar range. This suggests their potential use in ocular therapies .
Case Study 2: Antibacterial Screening
Another research effort focused on synthesizing compounds bearing piperidine and oxadiazole moieties alongside sulfonamides. These compounds were tested against various bacterial strains, showing strong inhibition against Salmonella typhi with IC50 values significantly lower than conventional antibiotics .
The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors due to its structural features. The sulfonamide group plays a critical role in binding interactions that inhibit enzyme function.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer:
-
Step 1: Initiate with a cascade [3,3]-sigmatropic rearrangement to construct the benzodioxine core, leveraging strategies from benzofuran synthesis .
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Step 2: Introduce the thiophene-sulfonyl group via nucleophilic substitution under anhydrous conditions, using NaH/THF for deprotonation .
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Step 3: Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using a Design of Experiments (DoE) approach to minimize trials. For example, a 2<sup>k</sup> factorial design can identify critical variables .
-
Key Parameters Table:
Reaction Step Optimal Conditions Reference Benzodioxine formation THF, 0°C, NaH (1.1 eq) Sulfonylation Dry DCM, RT, 12 h
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage: Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N2) to prevent hydrolysis of the sulfonamide group .
- Handling: Use gloveboxes for moisture-sensitive steps, and characterize purity via HPLC before and after storage to monitor degradation .
Advanced Research Questions
Q. What computational strategies can predict reactivity and optimize synthesis pathways?
Methodological Answer:
- Step 1: Employ quantum chemical calculations (e.g., DFT) to model transition states for sulfonamide bond formation and furan-thiophene coupling .
- Step 2: Use reaction path search software (e.g., GRRM) to explore alternative pathways and identify low-energy intermediates .
- Step 3: Validate predictions with microfluidic reactors to test high-risk/high-reward conditions virtually before lab implementation .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. DFT predictions) be resolved?
Methodological Answer:
- Step 1: Cross-validate experimental NMR/IR data with computational predictions (DFT or ab initio) to identify discrepancies in tautomerism or solvent effects .
- Step 2: Apply multivariate statistical analysis (e.g., PCA) to isolate outliers caused by impurities or instrumental noise .
- Example Workflow:
Experimental NMR → DFT Optimization (B3LYP/6-31G*) → Compare Δδ (ppm) → Adjust solvation model → Recalculate
Q. What methodologies assess biological activity, and how can cytotoxicity assays be optimized?
Methodological Answer:
- Step 1: Screen for antimicrobial/anticancer activity using standardized assays (e.g., MIC for bacteria, MTT for cancer cell lines) .
- Step 2: Optimize assay conditions via DoE: vary compound concentration, incubation time, and cell density to maximize sensitivity .
- Step 3: Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified sulfonamide or furan groups .
Q. How can reactor design improve scalability for multi-step syntheses?
Methodological Answer:
- Step 1: Use continuous-flow reactors to enhance heat/mass transfer during exothermic steps (e.g., sulfonylation) .
- Step 2: Apply membrane separation technologies to isolate intermediates, reducing purification time .
- Step 3: Model reactor performance using computational fluid dynamics (CFD) to predict yield losses at scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
